molecular formula C19H18FN3O2S B2845912 1-(4-fluoro-1,3-benzothiazol-2-yl)-N-(2-phenoxyethyl)azetidine-3-carboxamide CAS No. 1286728-02-6

1-(4-fluoro-1,3-benzothiazol-2-yl)-N-(2-phenoxyethyl)azetidine-3-carboxamide

Cat. No.: B2845912
CAS No.: 1286728-02-6
M. Wt: 371.43
InChI Key: GJLRTTMCIWYTOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluoro-1,3-benzothiazol-2-yl)-N-(2-phenoxyethyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C19H18FN3O2S and its molecular weight is 371.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Sensors for Metal Ions

One notable application of compounds related to 1-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-phenoxyethyl)azetidine-3-carboxamide is their use as fluorescent sensors for detecting metal ions. A study by Suman et al. (2019) describes benzimidazole and benzothiazole conjugated Schiff base compounds that exhibit significant solvatochromic behavior and large Stokes shifts, making them effective in detecting Al3+ and Zn2+ ions due to appreciable absorption and emission spectral changes upon coordination with these ions. The study provides insights into the binding stoichiometry and mechanism using electrospray ionization mass spectrometry (ESI-MS) and density functional theory (Suman et al., 2019).

Anticancer Activities

Another significant area of application is in the synthesis of novel compounds with potential anticancer activities. Research by Becan et al. (2008) highlights the synthesis of new derivatives of 3-phenylthiazolo[4,5-d]pyrimidine-2-thiones, which demonstrated promising antitumor activities against a variety of human tumor cell lines in in vitro screenings conducted by the U.S. National Cancer Institute. The study points to the potential of benzothiazole derivatives in developing anticancer therapies (Becan et al., 2008).

Synthesis of Fluorinated Derivatives

Lang et al. (1999) discuss the synthesis of fluorinated derivatives of WAY 100635, where various acids, including 4-fluorobenzoic acid, were used to synthesize potent S1P1 agonists with minimal activity at S1P3, indicating the compound's relevance in medicinal chemistry and drug development. This research underscores the compound's utility in synthesizing fluorinated derivatives that could be used in pharmacological evaluations and receptor distribution studies (Lang et al., 1999).

Antibacterial and Antifungal Applications

Further research into the synthesis of new fluorine-containing thiadiazolotriazinones by Holla et al. (2003) explores the antibacterial properties of compounds with fluorophenyl groups. These studies highlight the broad spectrum of microbial resistance encountered and the potential of such compounds in developing new antibacterial agents (Holla et al., 2003).

Antimicrobial Screening

Jagtap et al. (2010) conducted a study on the synthesis of fluoro substituted sulphonamide benzothiazole comprising thiazole for antimicrobial screening. The study revealed that these compounds exhibit potent biodynamic agents with a wide range of antimicrobial activities, suggesting their potential use in creating effective antimicrobial agents (Jagtap et al., 2010).

Properties

IUPAC Name

1-(4-fluoro-1,3-benzothiazol-2-yl)-N-(2-phenoxyethyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2S/c20-15-7-4-8-16-17(15)22-19(26-16)23-11-13(12-23)18(24)21-9-10-25-14-5-2-1-3-6-14/h1-8,13H,9-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLRTTMCIWYTOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=C(C=CC=C3S2)F)C(=O)NCCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.